tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
Description
tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a chiral epoxide-containing carbamate derivative with a tert-butyl protecting group. Its structure features a stereochemically defined (S,S)-configuration at both the carbamate-bearing carbon and the oxirane (epoxide) ring. The 4-carbamoylphenyl substituent distinguishes it from related analogs, conferring unique electronic and hydrogen-bonding properties. This compound has been utilized in pharmaceutical research, particularly as a precursor for bioactive molecules, though it is currently listed as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-(4-carbamoylphenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-12(13-9-21-13)8-10-4-6-11(7-5-10)14(17)19/h4-7,12-13H,8-9H2,1-3H3,(H2,17,19)(H,18,20)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOGDEUVAKQTJQ-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)N)[C@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592361 | |
| Record name | tert-Butyl {(1S)-2-(4-carbamoylphenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217673-66-9 | |
| Record name | tert-Butyl {(1S)-2-(4-carbamoylphenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethanol with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include diols from oxidation, amines from reduction, and various substituted derivatives from substitution reactions.
Scientific Research Applications
Structure and Mechanism of Action
The compound contains a chiral center at the oxirane moiety, which is crucial for its biological interactions. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins and enzymes. This interaction can modulate their activities, resulting in various biological effects, including inhibition of specific enzyme pathways.
Medicinal Chemistry
tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate has garnered attention for its potential biological activities, particularly in the development of therapeutic agents. Its ability to form stable complexes with biological molecules allows it to act as an enzyme inhibitor, making it a candidate for drug development against various diseases.
Case Studies
- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit enzymes involved in cancer progression, suggesting that this compound may have similar properties. For instance, the oxirane moiety's reactivity could be harnessed to design inhibitors targeting specific cancer-related pathways.
Synthetic Chemistry
The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common method includes the reaction of (S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethanol with tert-butyl chloroformate under basic conditions.
Synthetic Routes
| Step | Reaction | Conditions |
|---|---|---|
| 1 | (S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethanol + tert-butyl chloroformate | Basic conditions, inert atmosphere |
| 2 | Purification | Recrystallization, chromatography |
Analytical Applications
Due to its unique chemical structure, this compound can be used as a reference standard in analytical chemistry for the development of new analytical methods. Its stability and reactivity make it suitable for studying reaction mechanisms involving oxirane compounds.
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, resulting in various biological effects.
Comparison with Similar Compounds
Key Trends :
- Electron-Withdrawing Groups (e.g., -F, -Br): Increase stability and modulate binding interactions in enzyme inhibition .
- Electron-Donating Groups (e.g., benzyloxy): Alter solubility and steric effects .
- Polar Groups (e.g., -CONH₂): Enhance aqueous solubility but may limit blood-brain barrier penetration .
Stereochemical Variations
Stereochemistry critically impacts biological activity. For example:
- The (S,S)-configured tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a precursor to β-secretase inhibitors, whereas its (S,R)-diastereomer shows reduced activity .
- tert-Butyl [(S)-1-((S)-oxiran-2-yl)-2-phenylethyl]carbamate (CAS 98737-29-2) demonstrates distinct conformational preferences due to phenyl group orientation, influencing receptor binding .
Biological Activity
Overview
tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. This compound features a tert-butyl group , a carbamoylphenyl group , and an oxirane ring , which contribute to its reactivity and ability to interact with biological systems. This article explores its biological activity through various studies, mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : C16H22N2O4
- CAS Number : 1217673-66-9
- Structure : The compound contains a chiral center at the oxirane moiety, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its ability to form stable complexes with biological molecules. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins and enzymes. This interaction can modulate their activities, resulting in various biological effects, including inhibition of specific enzyme pathways.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes involved in disease processes. For example, it has been identified as a potential inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease pathology. The mechanism involves the opening of the oxirane ring followed by the formation of a covalent bond with the active site of the enzyme, thus preventing substrate binding .
Anticancer Activity
In vitro studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to interfere with cellular pathways that regulate proliferation and apoptosis is under investigation, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
- BACE1 Inhibition Study :
- Cytotoxicity Assays :
- Mechanistic Insights :
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | Similar structure with nitro group | Moderate enzyme inhibition |
| tert-Butyl ((S)-2-(4-methoxyphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | Similar structure with methoxy group | Enhanced anticancer activity |
| tert-Butyl ((S)-2-(4-chlorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | Similar structure with chloro group | Potential BACE1 inhibitor |
The presence of different substituents on the phenyl ring significantly influences the biological activity of these compounds. For instance, compounds with electron-withdrawing groups (like nitro or chloro groups) tend to exhibit stronger inhibitory effects compared to those with electron-donating groups (like methoxy).
Q & A
Q. Basic
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas to prevent hydrolysis .
- PPE : Use nitrile gloves, chemical goggles, and lab coats. Avoid skin/eye contact; wash immediately with water for 15+ minutes if exposed .
Q. Advanced
- Decomposition Hazards : Thermal degradation may release toxic gases (e.g., CO, NOₓ). Use fume hoods and self-contained breathing apparatus (SCBA) during high-temperature reactions .
- Spill Management : Absorb spills with vermiculite or sand, then dispose as hazardous waste .
What analytical techniques are critical for characterizing tert-butyl carbamate derivatives?
Q. Basic
Q. Advanced
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and rule out decomposition products .
How does the oxiran (epoxide) moiety influence reactivity in this compound?
Advanced
The (S)-oxiran group is electrophilic and prone to ring-opening under acidic/basic conditions. Key considerations:
- Nucleophilic Attack : Amines or thiols may open the epoxide, altering the core structure. Control pH (neutral buffers) during aqueous workups .
- Stability Studies : Monitor epoxide integrity via FTIR (C-O-C stretch ~1250 cm⁻¹) and ¹H NMR (epoxide protons δ ~3.5–4.5 ppm) .
How should researchers address discrepancies in hazard classifications for tert-butyl carbamates?
Advanced
Some analogs are classified as non-hazardous (e.g., no GHS labels ), while others require stringent controls (e.g., respiratory protection ). Recommendations:
- Case-Specific SDS : Refer to the compound’s exact CAS-numbered SDS. For analogs, assume worst-case hazards (e.g., irritant, sensitizer) .
- Toxicology Screening : Conduct Ames tests or cytotoxicity assays if biological activity is unexplored .
What role do tert-butyl carbamates play in drug discovery pipelines?
Q. Advanced
- Intermediate Synthesis : Boc-protected amines are pivotal in peptide coupling and heterocycle synthesis (e.g., triazolopyrazines ).
- Prodrug Design : The Boc group enhances solubility for in vivo studies, with enzymatic cleavage in target tissues .
How can decomposition products be identified during thermal stability studies?
Q. Advanced
- TGA/DSC : Track mass loss and exothermic events (e.g., Boc cleavage at ~150°C) .
- GC-MS : Detect volatile byproducts (e.g., isobutylene, CO₂) . Mitigate via vacuum distillation or scavengers (e.g., molecular sieves) .
What strategies optimize yield in multi-step syntheses of similar carbamates?
Q. Advanced
- Protecting Group Orthogonality : Use Fmoc for amines alongside Boc to enable sequential deprotection .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) for carbamate formation .
How does stereochemistry impact biological activity in carbamate derivatives?
Q. Advanced
- Receptor Binding : (S)-configured epoxides in analogs show higher affinity for enzymes like epoxide hydrolases .
- Metabolic Stability : (R)-isomers may undergo faster hepatic clearance. Validate via chiral LC-MS pharmacokinetic studies .
What are best practices for long-term storage of air-sensitive carbamates?
Q. Basic
- Inert Packaging : Store under argon in flame-sealed ampoules or Schlenk flasks .
- Desiccants : Include silica gel or molecular sieves to prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
